molecular formula C20H21N3O2 B4259856 N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide

N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide

Cat. No.: B4259856
M. Wt: 335.4 g/mol
InChI Key: AMZDDDOGUPGPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide, also known as DIM-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a malonamide derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide is not fully understood, but studies suggest that the compound targets multiple signaling pathways involved in cancer development and progression. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation and induce DNA damage, leading to apoptosis. The compound has also been found to inhibit the activation of transcription factors that promote cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical studies. The compound has been found to be well-tolerated by animals and does not cause significant changes in biochemical or physiological parameters. Studies have also shown that this compound does not affect normal cells, indicating its potential selectivity for cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide in lab experiments is its potent anti-cancer activity. The compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide. One potential direction is to investigate the compound's efficacy in combination with other anti-cancer agents. Studies have shown that combination therapy can enhance the anti-cancer activity of this compound, making it a potential candidate for combination therapy in cancer treatment. Another future direction is to investigate the compound's potential in other therapeutic areas, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has shown potent anti-cancer activity in preclinical studies. The compound's complex synthesis method may limit its accessibility for some researchers, but its potential as a therapeutic agent for cancer treatment warrants further investigation. Future research directions include investigating combination therapy and exploring the compound's potential in other therapeutic areas.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(1H-indol-4-ylmethyl)malonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer, including breast, prostate, and lung cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(1H-indol-4-ylmethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-5-3-7-17(14(13)2)23-20(25)11-19(24)22-12-15-6-4-8-18-16(15)9-10-21-18/h3-10,21H,11-12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZDDDOGUPGPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)NCC2=C3C=CNC3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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